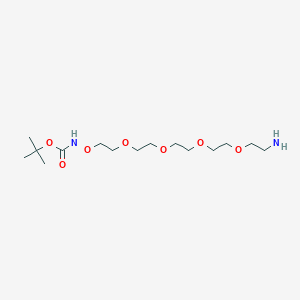
TCO-PEG36-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG36-acid: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It consists of a trans-cyclooctene (TCO) moiety, thirty-six polyethylene glycol (PEG) units, and a terminal carboxylic acid group. This compound is known for its high solubility, biocompatibility, and ability to form stable amide bonds with primary amine groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of TCO-PEG36-acid typically begins with trans-cyclooctene and polyethylene glycol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a catalyst such as copper(I) for click chemistry reactions
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups to form stable amide bonds. .
Click Chemistry Reactions: The TCO moiety can undergo rapid and selective reactions with tetrazine-containing compounds, forming stable dihydropyridazine bonds without the need for a catalyst.
Common Reagents and Conditions:
Coupling Agents: EDC, DCC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM).
Reaction Conditions: Room temperature, mild conditions, often in the presence of a catalyst for click chemistry reactions
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
PROTAC Synthesis: TCO-PEG36-acid is widely used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to label and track biomolecules, such as proteins and nucleic acids, due to its high solubility and biocompatibility
Medicine:
Drug Delivery: this compound is employed in the development of drug delivery systems, enhancing the solubility and stability of therapeutic agents
Industry:
Mecanismo De Acción
Mechanism:
PROTAC Function: TCO-PEG36-acid acts as a linker in PROTACs, joining two ligands that bind to an E3 ubiquitin ligase and a target protein. .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
TCO-PEG24-acid: Similar structure but with twenty-four polyethylene glycol units.
TCO-PEG12-acid: Contains twelve polyethylene glycol units, resulting in even lower solubility and biocompatibility.
Uniqueness:
Higher Solubility and Biocompatibility: TCO-PEG36-acid’s longer polyethylene glycol chain provides higher solubility and biocompatibility compared to its shorter counterparts.
Efficient PROTAC Linker: Its ability to form stable amide bonds and undergo rapid click chemistry reactions makes it a highly efficient linker for PROTAC synthesis.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODRNEMODIMODD-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H163NO40 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1827.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8115372.png)

![3-[2-(5-tert-butyl-1H-benzimidazol-1-ium-2-yl)ethyl]cyclobutan-1-one;chloride](/img/structure/B8115388.png)
